(3-benzylcyclobutyl)methanol, Mixture of diastereomers
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Overview
Description
(3-benzylcyclobutyl)methanol, Mixture of diastereomers, is an organic compound characterized by the presence of a benzyl group attached to a cyclobutyl ring, which is further connected to a methanol group. This compound exists as a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other. The presence of multiple stereoisomers can significantly influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by the introduction of the benzyl and methanol groups. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable linear precursor, cyclization is induced to form the cyclobutyl ring.
Benzylation: The cyclobutyl ring is then benzylated using benzyl halides under basic conditions.
Methanol Introduction:
Industrial Production Methods
Industrial production of (3-benzylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
(3-benzylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Benzylcyclobutyl aldehyde or benzylcyclobutylic acid.
Reduction: Benzylcyclobutane.
Substitution: Various substituted benzylcyclobutyl derivatives.
Scientific Research Applications
(3-benzylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in stereoselective reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3-benzylcyclobutyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of multiple stereoisomers can lead to different interactions and effects, making the study of each diastereomer important for understanding the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(3-phenylcyclobutyl)methanol: Similar structure but with a phenyl group instead of a benzyl group.
(3-cyclobutyl)methanol: Lacks the benzyl group, leading to different chemical properties.
(3-benzylcyclopropyl)methanol: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
(3-benzylcyclobutyl)methanol is unique due to the combination of the benzyl and cyclobutyl groups, which impart distinct steric and electronic properties
Properties
CAS No. |
1707586-69-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.3 |
Purity |
95 |
Origin of Product |
United States |
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